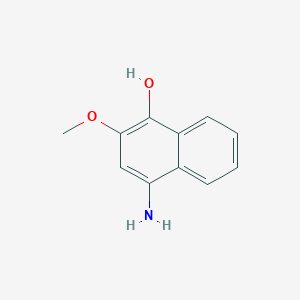

4-Amino-2-methoxynaphthalen-1-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C11H11NO2 |

|---|---|

分子量 |

189.21 g/mol |

IUPAC名 |

4-amino-2-methoxynaphthalen-1-ol |

InChI |

InChI=1S/C11H11NO2/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6,13H,12H2,1H3 |

InChIキー |

NBTDNUDDJREKGJ-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C2=CC=CC=C2C(=C1)N)O |

製品の起源 |

United States |

Synthetic Methodologies for 4 Amino 2 Methoxynaphthalen 1 Ol and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The traditional synthesis of 4-Amino-2-methoxynaphthalen-1-ol is built upon a sequence of well-established chemical transformations applied to a naphthalene (B1677914) core structure. The general approach involves the sequential introduction of the required functional groups—hydroxyl, methoxy (B1213986), and amino groups—onto the naphthalene ring system.

Precursor Compounds and Starting Materials (e.g., 2-naphthol)

The most common and economically viable starting material for the synthesis of many substituted naphthols is 2-naphthol (B1666908) (also known as β-naphthol). patsnap.comorgsyn.org Its availability and the reactivity of the naphthalene ring make it a versatile precursor. The synthesis of related compounds, such as 1-amino-2-naphthol-4-sulfonic acid, frequently commences with 2-naphthol, highlighting its importance as a foundational building block in naphthalene chemistry. patsnap.comorgsyn.orggoogle.com The synthesis plan for this compound would similarly identify 2-naphthol as the logical starting point.

Key Transformation Steps (e.g., methoxylation, nitration, reduction)

To arrive at the target compound from 2-naphthol, a series of key transformations must be performed. While the exact, published route for this specific compound is not detailed, a chemically sound pathway can be proposed based on standard organic synthesis principles for naphthalene derivatives.

A plausible synthetic sequence would involve:

Methoxylation: The hydroxyl group of 2-naphthol is first converted to a methoxy group to yield 2-methoxynaphthalene (B124790) . This is typically achieved via a Williamson ether synthesis, reacting 2-naphthol with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Nitration: The next step is the introduction of a nitro group onto the naphthalene ring. The nitration of 2-methoxynaphthalene would be directed by the activating methoxy group. The nitro group would likely be introduced at the C1 or C3 position. To achieve the desired 4-amino substitution pattern, a multi-step process involving nitrosation followed by oxidation and rearrangement, or protection/deprotection strategies might be necessary to ensure correct regiochemistry. A common method for introducing a nitrogen-containing group at the 1-position of 2-naphthol is nitrosation to form 1-nitroso-2-naphthol . patsnap.comorgsyn.org

Reduction: The final key step is the reduction of the nitro group to an amino group. This transformation is commonly carried out using reducing agents such as tin(II) chloride and hydrochloric acid or through catalytic hydrogenation. orgsyn.org This step would convert the nitro-intermediate into the final product, this compound.

Alternative routes could involve starting with a different precursor, such as 1,2-dihydroxynaphthalene, and performing a selective methoxylation before nitration and reduction.

Hydrochloride Salt Formation

Amines, such as the amino group in this compound, are basic and can readily react with acids to form stable salts. The formation of a hydrochloride salt is a common strategy to improve the stability, solubility, and handling of amine-containing compounds. orgsyn.orgnih.gov This is achieved by treating the final compound with hydrochloric acid . The lone pair of electrons on the nitrogen atom of the amino group accepts a proton from the hydrochloric acid, forming the corresponding ammonium (B1175870) chloride salt, this compound hydrochloride. This process is typically straightforward, often involving dissolving the amine in a suitable solvent and adding a solution of hydrochloric acid, which can lead to the precipitation of the salt. nih.gov

Advanced Synthetic Strategies and Catalysis

In recent years, synthetic organic chemistry has focused on developing more efficient, rapid, and environmentally friendly methods. These advanced strategies are applicable to the synthesis of derivatives of this compound.

Microwave Irradiation Techniques in Derivative Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net This technique utilizes microwave energy to heat reaction mixtures directly and efficiently, often leading to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. nih.gov

For the synthesis of derivatives, such as 2-amino-4H-chromenes derived from naphthols, microwave irradiation has been shown to be highly effective. ias.ac.in A one-pot, three-component reaction of an aldehyde, a naphthol, and malononitrile can be completed in minutes with good to excellent yields under microwave conditions, a significant improvement over the hours required for conventional heating. nih.govias.ac.in This approach is resource-efficient and aligns with the principles of green chemistry.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 6–7 hours | ~6 minutes | nih.gov |

| Product Yield | Baseline | 20–30% higher | nih.gov |

| Energy Consumption | Higher | Lower | nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single step to form a product that contains the essential parts of all the initial reactants. nih.gov This strategy is highly valued in medicinal chemistry and drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov

Several named MCRs could be adapted for the synthesis of complex derivatives of this compound:

Hantzsch Dihydropyridine Synthesis: A classic MCR that combines an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source to form dihydropyridines. mdpi.com

Biginelli Reaction: This reaction produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. mdpi.com

Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. mdpi.com

These MCRs offer a powerful platform for creating a wide range of derivatives by varying the input components, allowing for the efficient exploration of chemical space around the core aminonaphthol structure. nih.govnih.gov

Green Chemistry Principles in Aminonaphthol Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the synthesis of aminonaphthols, aiming to reduce or eliminate the use of hazardous substances and minimize environmental impact. orientjchem.org Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of reusable catalysts.

One notable green approach is the use of "Grindstone Chemistry," a solvent-free method that involves the grinding of solid reactants together. ijcmas.com This energy-efficient technique has been successfully applied to the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, demonstrating high yields and operational simplicity. ijcmas.com Another sustainable method employs deep eutectic solvents (DES) as both a catalyst and a reaction medium. researchgate.net These biodegradable and low-cost solvents have proven effective in the multicomponent synthesis of 1-amidoalkyl naphthols, offering high yields and selectivity under mild conditions. researchgate.net Furthermore, the use of natural, biodegradable catalysts like tannic acid has been explored for the solvent-less synthesis of aminoalkyl and amidoalkyl naphthols, showcasing a cost-effective and environmentally friendly alternative. orientjchem.org

| Green Synthesis Method | Key Features | Catalyst |

| Grindstone Chemistry | Solvent-free, energy-efficient, rapid. ijcmas.com | Methane sulphonic acid. ijcmas.com |

| Deep Eutectic Solvents | Biodegradable, low-cost, high yield. researchgate.net | CholineCl/ZnCl2. researchgate.net |

| Natural Acid Catalysis | Solvent-less, cost-effective. orientjchem.org | Tannic acid. orientjchem.org |

Industrial-Scale Production Considerations

The industrial-scale production of aminonaphthol derivatives like 1-amino-2-naphthol-4-sulfonic acid, a related compound, highlights the need for efficient and economical processes. google.compatsnap.com Key considerations for large-scale synthesis include reaction time, yield, purity of the final product, and the cost and safety of starting materials and reagents. google.com

Processes are often designed as one-pot reactions to minimize intermediate isolation steps, thereby reducing time and resource consumption. google.com For instance, a semi-continuous or continuous process for preparing 1-amino-2-naphthol-4-sulfonic acid involves the simultaneous metering of reactants to ensure rapid and complete reaction, which in turn leads to high yields and purity by minimizing byproduct formation. google.com The choice of starting materials is also critical; for example, in the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine, a key intermediate for Vitamin B1, various routes starting from acrylonitrile, malononitrile, or acetonitrile (B52724) have been explored, each with its own economic and safety profile. google.com

Derivatization Chemistry of this compound

The functional groups present in this compound, namely the amino and hydroxyl groups on the naphthalene scaffold, provide rich opportunities for derivatization. These reactions allow for the modification of the parent molecule to generate a diverse library of compounds with potentially enhanced properties.

Formation of Aminonaphthol Derivatives

The synthesis of various aminonaphthol derivatives is a significant area of research. These derivatives are often prepared through multicomponent reactions (MCRs), which are highly efficient and atom-economical. nih.gov MCRs allow for the construction of complex molecules in a single step from readily available starting materials. nih.gov For example, new [(disubstituted amino)(5-substituted 2-phenyl-1H-indol-3-yl)methyl]naphthalene-ols have been synthesized in good yields via a one-pot condensation reaction. nih.gov The development of novel derivatization reagents is also a key strategy for creating new aminonaphthol analogs. nih.gov

Application in Betti Reaction Chemistry

The Betti reaction is a classic multicomponent reaction that condenses a naphthol, an aldehyde, and an amine to form aminobenzylnaphthols, also known as Betti bases. nih.govnih.gov This reaction is a modified version of the Mannich reaction and is a powerful tool for creating C-C bonds under mild conditions. nih.gov this compound can serve as the naphthol component in the Betti reaction, reacting with various aldehydes and amines to produce a wide range of derivatives. nih.govresearchgate.net The reaction can be performed under solvent-free conditions, aligning with green chemistry principles. nih.gov The resulting Betti bases are valuable intermediates and have shown potential in various applications. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| 2-Naphthol | Aryl Aldehyde | Amino Acid Methyl Ester | Aminobenzylnaphthol | Betti Reaction nih.gov |

| 2-Naphthol | Benzaldehyde | Ammonia | 1-(α-aminobenzyl)-2-naphthol | Betti Reaction nih.gov |

Mannich Reaction Applications

The Mannich reaction is a fundamental three-component organic reaction involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In a modified version, electron-rich aromatic compounds like naphthols can replace the enolizable carbonyl compound. beilstein-journals.org this compound can participate in such modified Mannich reactions, reacting with an aldehyde and an amine to yield a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the electron-rich naphthol. wikipedia.orgbeilstein-journals.org Mannich bases are versatile synthetic intermediates. thermofisher.com

Synthesis of Pyrimidine (B1678525) and Quinazoline (B50416) Derivatives

The amino group of this compound can be utilized in the synthesis of fused heterocyclic systems like pyrimidines and quinazolines. These classes of compounds are of significant interest due to their wide range of biological activities.

Pyrimidine Derivatives: Pyrimidines can be synthesized through various cyclization reactions. nih.govresearchgate.net For example, 6-amino-2-thioxo-1H-pyrimidine-4-one can serve as a building block for the synthesis of novel bicyclic and tricyclic pyrimidine derivatives. nih.gov The amino group of an aminonaphthol could potentially react with appropriate precursors to form a pyrimidine ring fused to the naphthalene core.

Quinazoline Derivatives: Quinazolines are another important class of N-heterocycles. organic-chemistry.org Their synthesis often involves the reaction of 2-aminobenzaldehydes or related compounds with various reagents. organic-chemistry.orgptfarm.pl Efficient methods for quinazoline synthesis include transition-metal-catalyzed C-H bond activation and annulation reactions. organic-chemistry.org The amino group of this compound could be a key functional handle for constructing quinazoline derivatives, potentially leading to novel compounds with interesting properties. nih.govnih.gov

Spiropyran Derivative Synthesis

The synthesis of spiropyran derivatives is a cornerstone of photochromic material science, enabling the creation of molecules that can reversibly switch between two isomers upon light irradiation. The primary and most established method for synthesizing spiropyrans, including those derived from naphthalene scaffolds, involves the condensation reaction between a heterocyclic base (or its salt) and an ortho-hydroxyaromatic aldehyde. wikipedia.orgresearchgate.net

For the synthesis of naphthalene-based spiropyrans (spiro[indoline-naphthopyrans]), the typical precursors are a substituted 2-hydroxy-1-naphthaldehyde (B42665) and a 2,3,3-trimethyl-3H-indole (Fischer's base) derivative or its corresponding indolium salt. acs.orgnih.gov The reaction is generally carried out by boiling the reactants in a suitable solvent, such as ethanol (B145695) or pyridine, often in the presence of a basic catalyst like piperidine. wikipedia.org

The general reaction scheme proceeds via the condensation of the indolium salt with the hydroxy-naphthaldehyde to form an intermediate styryl salt, which then undergoes an intramolecular cyclization to yield the final spiropyran product.

While a direct synthetic route starting from this compound is not prominently documented in existing literature due to its specific functional group arrangement (lacking the required ortho-hydroxyaldehyde moiety), the synthesis of amino-functionalized spiropyrans is well-established. nih.gov These syntheses often require a multi-step approach. For instance, a common strategy involves starting with a molecule containing a nitro group, which is later reduced to an amine. nih.gov If starting with a precursor already containing an amino group, it is often necessary to protect this group (e.g., with a Boc or Fmoc group) before the condensation step to prevent unwanted side reactions. nih.govacs.org

A representative synthesis for a related naphthalene-spiropyran derivative involves the reaction of an indolium salt with 2-hydroxy-1-naphthaldehyde. nih.gov This provides a clear and well-documented example of the core condensation reaction.

Table 1: Example Synthesis of a Naphthalene-Based Spiropyran Derivative nih.gov

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class |

| Iodide salt of 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium | 2-Hydroxy-1-naphthaldehyde | Ethanol | Presence of anhydrous sodium acetate | Cyanine-based fluorogenic probe (Naphthopyran derivative) |

This established methodology underscores that the creation of a spiropyran derivative from this compound would necessitate preliminary synthetic modifications. Specifically, it would require the introduction of an aldehyde group at the C-2 position, which is ortho to the C-1 hydroxyl group. This is complicated by the existing methoxy group at the C-2 position, suggesting that a more complex, multi-step synthetic pathway would be required, likely involving protection of the amine, demethylation, and subsequent formylation prior to the key condensation step.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2 Methoxynaphthalen 1 Ol

Oxidation Pathways and Derivative Formation (e.g., Quinones)

The presence of both hydroxyl and amino groups on the electron-rich naphthalene (B1677914) ring makes 4-Amino-2-methoxynaphthalen-1-ol highly susceptible to oxidation. The expected products are typically highly colored quinonoid structures. The specific outcome of the oxidation is dependent on the reagents and conditions employed.

Two primary oxidation pathways are plausible for this molecule. The first involves the oxidation of the aminonaphthol moiety to form a quinone imine. The second involves the hydrolysis of this intermediate or direct oxidation to yield a naphthoquinone. The autoxidation of aminohydroxynaphthalenes, which are sensitive to oxygen, often proceeds through the formation of a naphthoquinone as an intermediate. dss.go.th For instance, the oxidation of related 2,5-dimethoxy-4-tert-butylaniline with agents like silver oxide can yield N-aryl-p-quinone imines. rsc.org The oxidation of phenols to ortho-quinones can be achieved with high regioselectivity using hypervalent iodine catalysts. mdpi.com

In the case of this compound, oxidation would likely yield 4-amino-2-methoxy-1,2-naphthoquinone or, upon loss of the amino group via hydrolysis of an intermediate imine, 2-methoxy-1,4-naphthoquinone. The formation of a stable naphthoquinone imine derivative is also a possible outcome, as seen in the autoxidation of similar compounds. dss.go.th The reactivity of o-quinones is a critical factor in various biological and chemical processes, where they readily react with available nucleophiles. nih.gov

Table 1: Potential Oxidation Reactions

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

|---|---|---|

| Air/O₂ (Autoxidation) | Naphthoquinone imine, Naphthoquinone | Neutral pH, aerobic conditions dss.go.th |

| Silver(I) oxide (Ag₂O) | Quinone imine | Alkaline or neutral medium rsc.orgrsc.org |

| Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) | Azo compounds, Phenazines, Quinone imines | Alkaline solution rsc.org |

| 2-Iodoxybenzoic acid (IBX) | Ortho-quinone | Various solvents |

| Oxone® / Catalyst | Ortho-quinone | Mild conditions, often with a catalyst mdpi.com |

Reduction Reactions of the Amino Moiety

The amino group (-NH₂) itself is in a reduced state and is generally not susceptible to further reduction under standard chemical conditions. Instead, the focus of reduction reactions involving aromatic amines is typically on the synthesis of the amine from a corresponding nitro (-NO₂) group. The reduction of a precursor like 4-nitro-2-methoxynaphthalen-1-ol would be a standard method for synthesizing this compound.

Common reagents for the reduction of an aromatic nitro group to an amine include:

Catalytic hydrogenation (e.g., H₂ gas with a Palladium, Platinum, or Nickel catalyst).

Metal-acid systems (e.g., Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl)).

Other reducing agents like sodium dithionite (B78146) or titanium(III) chloride.

While the amino group is resistant to reduction, the naphthalene ring system can be reduced under forcing conditions, such as with sodium in liquid ammonia (B1221849) (a Birch reduction). However, the strong electron-donating nature of the -OH, -NH₂, and -OCH₃ groups would significantly influence the regioselectivity of such a reduction, and these harsh conditions may lead to complex product mixtures. Reduction of oxidized derivatives, such as a quinone imine formed from oxidation, back to the parent aminophenol can be readily achieved with mild reducing agents like sodium borohydride (B1222165) or ascorbic acid.

Electrophilic Substitution Reactions on the Aromatic Ring

The naphthalene ring of this compound is highly activated towards electrophilic substitution due to the presence of three powerful electron-donating groups: amino (-NH₂), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃). All three are ortho-, para-directing. Their combined influence creates specific positions on the ring that are highly nucleophilic.

The directing effects can be summarized as follows:

-OH at C1: Strongly activating, directs to positions 2 and 4.

-OCH₃ at C2: Strongly activating, directs to positions 1 and 3.

-NH₂ at C4: Strongly activating, directs to positions 3 and 5.

Considering the positions are already substituted at C1, C2, and C4, the primary sites for electrophilic attack are C3 and the positions on the second ring (C5, C6, C7, C8). The C3 position is strongly activated by the adjacent methoxy (C2) and amino (C4) groups, making it a highly probable site for substitution. On the other ring, the C5 position is activated by the C4-amino group. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Table 2: Predicted Electrophilic Substitution Reactions

| Reaction | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ in a polar solvent | 3-Bromo-4-amino-2-methoxynaphthalen-1-ol |

| Nitration | Dilute HNO₃ | 3-Nitro-4-amino-2-methoxynaphthalen-1-ol |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-1-hydroxy-2-methoxynaphthalene-3-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complexation with Lewis acid; protection of -NH₂/-OH may be needed. |

C-H Bond Functionalization Methodologies for Naphthalene Cores

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds as a step-economical strategy. researchgate.net For naphthalene cores, transition-metal catalysis has emerged as a powerful tool for regioselective C-H functionalization. anr.frresearchgate.net These methods often rely on a directing group on the substrate to guide the metal catalyst to a specific C-H bond, typically in the ortho position. researchgate.netacs.org

For this compound, the hydroxyl (-OH) and amino (-NH₂) groups could serve as effective directing groups.

Hydroxyl-directed functionalization: The -OH group can direct catalysts like rhodium or ruthenium to functionalize the C8 (peri) position. researchgate.net

Amine-directed functionalization: The amino group, often after conversion to an amide or other suitable directing group, can guide catalysts to functionalize the C3 and C5 positions. Copper-catalyzed methods have been developed for the C4-amination of 1-naphthylamines. researchgate.net

These methodologies allow for the introduction of a wide range of functional groups, including aryl, alkyl, and heteroatom substituents, onto the naphthalene skeleton with high selectivity that is often complementary to classical electrophilic substitution. researchgate.net Remote C5-selective functionalization of naphthalenes has also been achieved using specialized ruthenium catalysts, overriding traditional site selectivity. acs.org

Table 3: Potential C-H Functionalization Reactions

| Reaction Type | Catalyst System | Directing Group | Potential Site of Functionalization |

|---|---|---|---|

| Arylation | Pd(OAc)₂, Ligand | Amide (from -NH₂) | C3, C5 |

| Alkenylation | [RhCp*Cl₂]₂ | Hydroxyl (-OH) | C8 |

| Cyanation | Cu(OAc)₂, Base | Amide (from -NH₂) | C3, C5 |

| Alkylation | Ru-catalyst | Phosphine | Remote C5 acs.org |

Reaction Kinetics and Selectivity Studies

Kinetics: The highly activated nature of the naphthalene ring system suggests that reactions like electrophilic substitution will be rapid, likely proceeding at a much faster rate than with unsubstituted naphthalene. The electron-donating substituents increase the electron density of the ring, lowering the activation energy for attack by an electrophile. Similarly, oxidation reactions are expected to be fast, with the compound potentially being unstable in the presence of atmospheric oxygen over time. dss.go.th

Selectivity:

Regioselectivity in Electrophilic Substitution: The primary challenge in electrophilic substitution is controlling the position of the incoming group. The C3 position is electronically the most favored site due to strong activation from both the C2-methoxy and C4-amino groups. The C5 position is the next most likely site. The choice of solvent and electrophile can sometimes be used to tune this selectivity.

Chemoselectivity in Oxidation: The key selectivity issue in oxidation is the competition between the formation of a quinone imine versus a quinone. This is influenced by the stability of the intermediates and the reaction conditions. The N-H bonds of the amino group and the O-H bond of the hydroxyl group are both sites of initial oxidation. The subsequent pathway to a stable product will depend on factors like pH and the presence of nucleophiles. nih.gov In directed C-H functionalization, selectivity is primarily controlled by the choice of catalyst and directing group, often providing excellent control over the reaction site. researchgate.net

Computational and Theoretical Studies of 4 Amino 2 Methoxynaphthalen 1 Ol

Quantum Chemical Characterization

Quantum chemical characterization utilizes the principles of quantum mechanics to model and predict the properties of a molecule. These methods are foundational for understanding electronic structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgmdpi.com It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. rsc.org For a molecule like 4-Amino-2-methoxynaphthalen-1-ol, DFT would be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. icm.edu.plresearchgate.net

Determine Electronic Properties: Calculate various electronic properties, including dipole moment, polarizability, and Mulliken atomic charges, which describe the distribution of electron density within the molecule. mdpi.com

DFT calculations are performed using various exchange-correlation functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)), with the choice depending on the specific properties being investigated. icm.edu.plresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. pearson.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons and acts as an electron donor. pearson.commalayajournal.org The energy of the HOMO is related to the molecule's ionization potential and its ability to be oxidized.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons and can act as an electron acceptor. pearson.commalayajournal.org The energy of the LUMO is related to the electron affinity and the molecule's ability to be reduced.

For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to participate in chemical reactions. The HOMO is often located on the electron-rich amino and hydroxyl groups, while the LUMO may be distributed over the naphthalene (B1677914) ring system. malayajournal.orgsphinxsai.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). malayajournal.org This value is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. malayajournal.org

Large Energy Gap: A molecule with a large ΔE is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO.

Small Energy Gap: A molecule with a small ΔE is typically more reactive and is considered a "soft" molecule. malayajournal.org This small gap facilitates intramolecular charge transfer, which can be important for properties like optical absorption. sphinxsai.com

By calculating the HOMO-LUMO gap for this compound, one could predict its relative reactivity compared to other similar compounds. For instance, studies on other molecules have shown that a smaller energy gap can correlate with higher biological activity or specific inhibitory functions. mdpi.com

Table 1: Illustrative Frontier Orbital Data for a Naphthalen Derivative This table shows example data for a related compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, to illustrate the typical outputs of such a calculation.

| Parameter | Energy (eV) |

| EHOMO | -6.01 |

| ELUMO | -2.31 |

| Energy Gap (ΔE) | 3.70 |

Data is illustrative and based on findings for a similar chalcone (B49325) structure. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. icm.edu.plresearchgate.net

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, these would likely be found around the oxygen and nitrogen atoms. icm.edu.plresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are sites for nucleophilic attack. These are typically located around the hydrogen atoms, particularly the one attached to the hydroxyl group and those on the amino group. researchgate.netnih.gov

Neutral Regions (Green): Indicate areas with near-zero potential.

The MEP map provides a clear picture of the charge distribution and is a powerful predictor of intermolecular interactions. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations often focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics. nih.gov

For this compound, MD simulations could be used to:

Study Conformational Changes: Explore the different shapes (conformations) the molecule can adopt at a given temperature and how it transitions between them.

Analyze Solvent Effects: Simulate the molecule in a solvent (like water) to understand how solvent molecules arrange around it and affect its properties and behavior.

Investigate Interactions with Biomolecules: Model the interaction of this compound with a biological target, such as a protein or enzyme, to predict binding modes and affinities, which is a key step in drug discovery. mdpi.com

Structure-Reactivity Relationship (SRR) Derived from Theoretical Models

By combining the results from DFT, FMO, and MEP analyses, it is possible to establish a Structure-Reactivity Relationship (SRR). nih.gov This involves correlating the calculated quantum chemical descriptors with observed chemical or biological activity. chnpu.edu.ua

For this compound, theoretical models would allow researchers to:

Identify the key structural features (e.g., the amino group, the methoxy (B1213986) group, the hydroxyl group) that govern its reactivity. researchgate.net

Predict how modifying the structure (e.g., by adding or changing substituent groups) would alter its electronic properties and, consequently, its reactivity. researchgate.net

Relate specific electronic properties, like the HOMO-LUMO gap or the electrostatic potential at certain atoms, to its potential biological activity or function as an intermediate in a chemical synthesis. nih.govchnpu.edu.ua

Advanced Materials Science Applications of 4 Amino 2 Methoxynaphthalen 1 Ol Derivatives

Integration into Complex Ring Structures for Functional Materials

There is a lack of specific studies detailing the synthesis of complex ring structures for functional materials derived directly from 4-Amino-2-methoxynaphthalen-1-ol. Research on related naphthalene (B1677914) derivatives often involves the formation of Schiff bases or other condensation reactions to create larger, functional molecules. For instance, derivatives of 4-methoxynaphthalene-1-carbaldehyde have been reacted with aminophenols to create compounds with specific crystalline structures and potential anticorrosion properties. However, parallel research starting from this compound is not prominently featured.

Potential in Electrochromic Materials Development

The field of electrochromic materials extensively utilizes naphthalene-based structures, particularly naphthalene phthalimide (B116566) and naphthalene diimide derivatives. These materials exhibit color changes in response to an applied potential, making them suitable for applications like smart windows and displays. The working principle often involves reversible redox processes. While research has explored how different isomers and substituents on the naphthalene core can tune the electrochromic properties, there is no specific data available on the performance of materials directly incorporating the this compound moiety.

Photochromic Properties and Tunable Color Switching

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key area of materials science. Naphthalene-based compounds, such as naphthopyrans and spirooxazines, are well-known photochromic systems. The mechanism often involves a light-induced ring-opening and ring-closing process. The color, switching speed, and fatigue resistance of these materials can be tuned by modifying the substituents on the naphthalene ring. However, specific studies on the photochromic behavior of derivatives of this compound, including any data on their color-switching properties, are not found in the available literature.

Application in Organic Electronics

Naphthalene derivatives, especially naphthalene diimides, are a significant class of n-type organic semiconductors used in organic field-effect transistors (OFETs). Their performance is dictated by factors such as molecular packing in the solid state and the energy levels of their frontier molecular orbitals. Research has focused on modifying the core and substituent groups of naphthalene diimides to enhance electron mobility and stability. While the broader potential of aminonaphthalene structures in organic electronics is acknowledged, there is no specific research detailing the use or performance of this compound in such applications.

Naphthalene-Embedded Conjugated Systems

Conjugated systems containing naphthalene units are of great interest for their electronic and optical properties. These systems can be designed for applications ranging from organic light-emitting diodes (OLEDs) to sensors. The properties of these conjugated materials are highly dependent on the nature of the naphthalene precursor and the other building blocks in the polymer chain. There is a lack of specific examples or detailed studies on the synthesis and properties of conjugated systems that are explicitly derived from this compound.

Biological Activity and Mechanistic Investigations of 4 Amino 2 Methoxynaphthalen 1 Ol in Vitro and Preclinical Focus

Anticancer Potential and Antitumor Mechanisms

Research into the specific anticancer and antitumor mechanisms of 4-Amino-2-methoxynaphthalen-1-ol is not present in the available literature. While the study of aminonaphthol derivatives is an area of interest in medicinal chemistry, specific data for this compound is lacking.

There is no available research demonstrating that this compound inhibits glycolysis in cancer cell lines. The Warburg effect, or aerobic glycolysis, is a known target for anticancer therapies, with various compounds being investigated for their ability to disrupt this metabolic pathway in tumor cells. nih.govmdpi.comnih.govnih.gov However, studies specifically implicating this compound in this process have not been published.

No studies detailing the antiproliferative activity of this compound against any cancer cell lines were found. Consequently, there is no data, such as IC50 values, to report for this compound. For context, the antiproliferative activity of other structurally diverse compounds is often evaluated against a panel of cancer cell lines to determine their potency and selectivity. nih.govresearchgate.netekb.eg

The ability of this compound to induce apoptosis and activate caspases, key mediators of programmed cell death, has not been documented in the scientific literature. Research on other molecules has shown that the induction of apoptosis through intrinsic or extrinsic pathways is a crucial mechanism for anticancer agents. nih.govnih.gov

There is no information available regarding the interaction of this compound with anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1, Bcl-2, and Bcl-xL. The inhibition of these proteins is a significant strategy in cancer therapy to promote apoptosis in malignant cells. nih.govnih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

Specific studies measuring the antioxidant activity or free radical scavenging mechanisms of this compound, for example through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are not available. Phenolic and amino-substituted compounds are often investigated for their antioxidant potential, but data for this specific molecule is absent from the literature. researchgate.netmdpi.comnih.gov

Anti-inflammatory Effects

No published research was found that investigates the anti-inflammatory effects of this compound. The anti-inflammatory potential of novel compounds is often assessed by their ability to inhibit inflammatory mediators such as nitric oxide (NO) or cyclooxygenases (COX), but no such data exists for the subject compound. nih.govnih.gov

Antimicrobial and Antifungal Evaluations

No specific studies detailing the antimicrobial or antifungal properties of this compound have been identified in the reviewed literature. While research exists on the antimicrobial and antifungal activities of other naphthalene (B1677914) derivatives, such as 1-amino-3,4-dialkylnaphthalene-2-carbonitriles and 4-aminophenol (B1666318) derivatives, these findings cannot be directly attributed to this compound. nih.govnih.gov

Molecular Mechanism of Action Studies

Detailed investigations into the molecular mechanism of action for this compound are not present in the available scientific literature.

Interaction with Molecular Targets, Proteins, and Enzymes

There is no specific information available regarding the interaction of this compound with specific molecular targets, proteins, or enzymes.

Radioligand Competition Studies and Receptor Binding Assays

No published radioligand competition studies or receptor binding assays specifically involving this compound could be located. Such assays are crucial for identifying receptor interactions and determining binding affinity, but this has not been reported for this compound.

Enzyme Inhibition Assays (e.g., Glycolysis enzymes, MPO, Tyrosine Kinases)

There are no specific enzyme inhibition assays reported for this compound against glycolysis enzymes, myeloperoxidase (MPO), or tyrosine kinases. While studies on other naphthalene or aminophenol derivatives show inhibitory activities against various enzymes, this information is not directly applicable to the subject compound. nih.govnih.gov

Selectivity Profiles against Specific Targets and Cell Types

Without data on its molecular targets, no selectivity profiles for this compound against specific targets or cell types have been established.

Structure-Activity Relationship (SAR) Studies from Biological Data

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted or reported. SAR studies for other classes of compounds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have been performed, but these are not relevant to the specific structure of this compound. nih.gov

Impact of Substituents on Biological Efficacy

The biological activity of this compound is intrinsically linked to its structural components: a naphthalene core substituted with an amino group, a methoxy (B1213986) group, and a hydroxyl group. The interplay of these functional groups dictates the molecule's physicochemical properties and its interactions with biological targets.

The hydrochloride salt of this compound is often utilized in studies to enhance its water solubility, a critical factor for many biological applications. The amino and methoxy groups are key to the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions with proteins and enzymes, which can lead to the inhibition of their activity or modulation of their function.

Analysis of related structures highlights the significance of each substituent. For instance, the presence of the methoxy group at the 2-position is thought to influence the compound's electronic properties and steric profile, distinguishing it from analogs lacking this feature. The position of the amino and hydroxyl groups is also crucial, as demonstrated by comparisons with isomers like 2-amino-1-naphthol, where the altered arrangement leads to different hydrogen-bonding patterns and, consequently, distinct biological and physical characteristics.

Table 1: Comparison of this compound with Related Naphthol Derivatives

| Compound Name | Key Substituents | Noted Properties/Applications |

| This compound | 4-amino, 2-methoxy, 1-hydroxyl | Investigated for anticancer and antioxidant activities. |

| 4-Amino-1-naphthol | 4-amino, 1-hydroxyl | Precursor in dye synthesis. |

| 2-Amino-1-naphthol | 2-amino, 1-hydroxyl | Used in coordination chemistry. |

Rational Design of Biologically Active Derivatives

The structural framework of this compound serves as a scaffold for the rational design of new, potentially more potent, and selective biological agents. Research in this area has explored its potential as an anticancer agent, with studies indicating it may inhibit glycolysis in cancer cells, thereby disrupting their energy supply and curbing proliferation.

In one line of investigation, a series of derivatives were synthesized based on the this compound core. These derivatives exhibited a range of antiproliferative activity, with some showing moderate to high efficacy when compared against standard chemotherapeutic agents. This suggests that the aminonaphthol scaffold is a viable starting point for the development of novel anticancer compounds.

Furthermore, the compound has demonstrated antioxidant properties in vitro, with the ability to scavenge free radicals. This activity is often attributed to the phenolic hydroxyl group, a common feature in many antioxidant molecules. The rational design of derivatives could, therefore, aim to enhance this antioxidant capacity while potentially introducing or augmenting other desired biological effects. The molecule is also a valuable building block in organic synthesis for creating more complex molecules, such as Betti bases and other aminonaphthol derivatives.

Table 2: Investigated Biological Activities of this compound and its Derivatives

| Compound/Derivative Class | Biological Activity Investigated | Key Findings |

| This compound | Anticancer (Glycolysis Inhibition) | Shows potential to inhibit energy production in cancer cells. |

| This compound | Antioxidant | Demonstrates in vitro free radical scavenging activity. |

| Derivatives of this compound | Anticancer (Antiproliferative) | Some derivatives show moderate to high activity against cancer cell lines. |

4 Amino 2 Methoxynaphthalen 1 Ol As a Versatile Building Block in Organic Synthesis

Precursor for Complex Organic Molecules

The structural framework of 4-amino-2-methoxynaphthalen-1-ol, featuring nucleophilic amino and hydroxyl groups, serves as an excellent starting point for the synthesis of a variety of complex organic molecules. Its utility as a precursor is particularly evident in the synthesis of heterocyclic compounds and other substituted aminonaphthol derivatives.

One notable application is in the synthesis of Betti bases. The hydrochloride salt of this compound is utilized in these preparations, highlighting its role as a foundational component in constructing more elaborate molecular structures. The reactivity of the amino and hydroxyl groups allows for their incorporation into larger, polycyclic systems, which are of significant interest in medicinal chemistry and materials science.

The synthesis of various derivatives from this compound has been explored, leading to compounds with potential biological activity. For instance, a series of derivatives synthesized from this precursor has demonstrated moderate to high antiproliferative activity, underscoring its importance in the development of new therapeutic agents.

Synthesis of Ligands for Coordination Chemistry

The presence of both a soft amino donor and a hard hydroxyl donor group within the same molecule makes this compound an attractive candidate for the synthesis of ligands in coordination chemistry. These functional groups can coordinate to a wide range of metal ions, forming stable complexes with diverse geometries and electronic properties.

The ability of the amino and hydroxyl moieties to act as coordination sites allows for the formation of chelate rings with metal centers, enhancing the stability of the resulting complexes. The specific positioning of these groups on the rigid naphthalene (B1677914) backbone provides a well-defined spatial arrangement for metal binding. This pre-organization can influence the selectivity and reactivity of the metal complexes in various applications, including catalysis and materials science.

Table 1: Functional Groups of this compound and Their Role in Coordination

| Functional Group | Type of Donor | Potential Coordination Behavior |

| Amino (-NH2) | Soft Lewis Base | Coordinates to a variety of transition metals. |

| Hydroxyl (-OH) | Hard Lewis Base | Can deprotonate to form an alkoxide, which is a strong binder to hard metal ions. |

| Methoxy (B1213986) (-OCH3) | Weak Donor | May participate in weaker interactions with certain metal centers. |

Applications in Dye and Pigment Production

A significant application of this compound is as a precursor in the synthesis of azo dyes. The aromatic amino group is readily diazotized to form a diazonium salt. This reactive intermediate can then undergo a coupling reaction with a suitable coupling component to produce a highly colored azo compound.

The general process involves two main steps:

Diazotization: The amino group of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.

Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form the azo dye. The position of the azo linkage and the nature of the substituents on both aromatic rings determine the final color of the dye.

The presence of the hydroxyl and methoxy groups on the naphthalene ring of this compound can influence the color and properties of the resulting azo dyes, such as their lightfastness and solubility.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound also lends itself to the development of novel synthetic methodologies. Its role as a building block in the chemical industry for the synthesis of various industrial chemicals is a testament to its versatility. The compound can undergo a range of chemical transformations, including oxidation to form quinones and electrophilic substitution reactions at various positions on the aromatic ring.

The exploration of its reactivity continues to open new avenues for the construction of functional molecules. Its use in the synthesis of derivatives with specific biological activities, such as anticancer properties, demonstrates its potential in the design and development of new synthetic strategies for creating compounds with desired functions. The ability to modify the amino and hydroxyl groups allows for the systematic variation of molecular structure, which is a key aspect of developing new synthetic methods and structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。